4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium
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Overview
Description
4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring substituted with a 2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl group, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium typically involves multiple steps:
Formation of the bicyclic intermediate: The starting material, 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, is reacted with an appropriate oxidizing agent to form the 2-oxo derivative.
Attachment of the oxoethyl group: The 2-oxo derivative is then reacted with an ethylating agent to introduce the oxoethyl group.
Formation of the morpholine ring: The intermediate is then reacted with morpholine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The morpholine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of higher oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methylmorpholine: A simpler analog with similar structural features but lacking the bicyclic substituent.
2-Oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl derivatives: Compounds with similar bicyclic structures but different substituents on the morpholine ring.
Uniqueness
4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium is unique due to its combination of a morpholine ring with a bicyclic substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H30NO3+ |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-(4-methylmorpholin-4-ium-4-yl)acetate |
InChI |
InChI=1S/C17H30NO3/c1-16(2)13-5-6-17(16,3)14(11-13)21-15(19)12-18(4)7-9-20-10-8-18/h13-14H,5-12H2,1-4H3/q+1 |
InChI Key |
YVKUJXABNDTVLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C[N+]3(CCOCC3)C)C)C |
Origin of Product |
United States |
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